molecular formula C12H9ClN2O2S B2735949 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 866149-25-9

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2735949
CAS No.: 866149-25-9
M. Wt: 280.73
InChI Key: QWJKIQCMGUZDAH-NVNXTCNLSA-N
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Description

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorobenzoyl group, and an ethanimidoyl moiety

Scientific Research Applications

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminoethanethiol to yield the desired thiazole derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
  • 2-{[(3-Bromobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
  • 2-{[(3-Methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Uniqueness

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the benzoyl group.

Properties

IUPAC Name

[(Z)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-8(11-14-5-6-18-11)15-17-12(16)9-3-2-4-10(13)7-9/h2-7H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJKIQCMGUZDAH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)Cl)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC(=CC=C1)Cl)/C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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